molecular formula C8H5NO6 B105565 2-Nitroisophthalic acid CAS No. 21161-11-5

2-Nitroisophthalic acid

Cat. No.: B105565
CAS No.: 21161-11-5
M. Wt: 211.13 g/mol
InChI Key: CAHWDGJDQYAFHM-UHFFFAOYSA-N
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Description

2-Nitroisophthalic acid is an organic compound with the molecular formula C8H5NO6. It is a derivative of isophthalic acid, where one of the hydrogen atoms in the benzene ring is replaced by a nitro group. This compound is known for its light yellow crystalline solid appearance and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitroisophthalic acid can be synthesized through the nitration of isophthalic acid. The process typically involves the use of mixed acids, such as fuming nitric acid and concentrated sulfuric acid, as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the isophthalic acid .

Industrial Production Methods

In industrial settings, the continuous nitration method is often employed. This method involves the use of a micromixer to uniformly mix the reactants, followed by a coil reactor to control the residence time, temperature, and flow rate. The reaction mixture is then cooled in an ice water bath, and the product is separated by dilution and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Nitroisophthalic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.

Major Products

    Reduction: The major product is 2-aminoisophthalic acid.

    Substitution: Depending on the substituent, various derivatives of isophthalic acid can be formed.

Scientific Research Applications

2-Nitroisophthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitroisophthalic acid primarily involves its ability to undergo chemical transformations due to the presence of the nitro group. The nitro group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Similar Compounds

    Isophthalic acid: The parent compound without the nitro group.

    5-Nitroisophthalic acid: Another nitro derivative of isophthalic acid with the nitro group in a different position.

    Terephthalic acid: A similar compound with carboxylic acid groups in the para position.

Uniqueness

2-Nitroisophthalic acid is unique due to the specific positioning of the nitro group, which imparts distinct reactivity and properties compared to other isophthalic acid derivatives. This unique positioning allows for selective reactions and applications in various fields .

Properties

IUPAC Name

2-nitrobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHWDGJDQYAFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175396
Record name 2-Nitroisophthalic acid
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Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21161-11-5
Record name 2-Nitro-1,3-benzenedicarboxylic acid
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Record name 2-Nitroisophthalic acid
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Record name 2-Nitroisophthalic acid
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Record name 2-nitroisophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 2-nitroisophthalic acid?

A1: this compound crystallizes in the monoclinic system with the space group C2/c (no. 15). Its unit cell dimensions are: a = 5.4755(12) Å, b = 14.377(3) Å, c = 11.143(3) Å, and β = 99.096(9)°. The unit cell volume is 866.2(3) Å3, and it contains four molecules (Z = 4). [] You can find further details on the crystallographic data in the paper "The crystal structure of this compound, C8H5NO6" published on Semantic Scholar. []

Q2: Can this compound be used to synthesize substituted phenylenediamines?

A2: Yes, this compound serves as a valuable precursor in the synthesis of 2-substituted 1,3-phenylenediamines. Specifically, the bis-amide derivative of this compound undergoes Hoffman degradation to yield 1,3-diamino-2-nitrobenzene. [] This synthetic route, described in "Aromatic amides. VI. Proton magnetic resonance spectra of some 2-substituted 1,3-phenylenediamines and their N,N'-diacyl derivatives," highlights the utility of this compound in accessing valuable substituted aromatic compounds. []

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